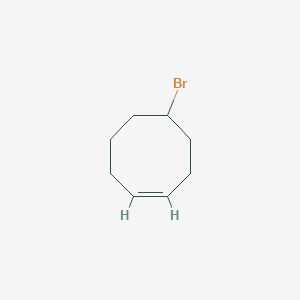

5-Bromocyclooct-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

(1Z)-5-bromocyclooctene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFKVBKJGHTSIQ-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromocyclooct 1 Ene and Its Configurational Isomers

Stereoselective Synthesis of (Z)-5-Bromocyclooct-1-ene

The synthesis of the (Z)-isomer of 5-bromocyclooct-1-ene often starts from readily available cyclooctadiene precursors. The control of stereoselectivity is crucial and is achieved through carefully chosen reagents and reaction conditions.

Transformations from Cyclooctadiene Precursors

A primary route to (Z)-5-bromocyclooct-1-ene involves the transformation of (1Z,5Z)-cycloocta-1,5-diene. One common method is the hydrobromination of the diene. For instance, treatment of (1Z,5Z)-cycloocta-1,5-diene with hydrogen bromide (HBr) in acetic acid can yield (Z)-5-bromocyclooct-1-ene in near-quantitative amounts. universiteitleiden.nl This reaction proceeds via the electrophilic addition of HBr across one of the double bonds.

Another approach involves the allylic bromination of 1,5-cyclooctadiene (B75094) using N-bromosuccinimide (NBS), which can lead to a mixture of bromo-cyclooctadiene isomers. orgsyn.org Subsequent manipulation of this mixture is then required to isolate the desired (Z)-5-bromocyclooct-1-ene.

The ring-opening metathesis polymerization (ROMP) of this compound has also been explored to produce functionalized macrocyclic oligo(cyclooctene)s. researchgate.netresearchgate.netresearchgate.net

Controlled Bromination Procedures

Controlled bromination is key to selectively synthesizing the desired isomer. The reaction of (1Z,5Z)-cycloocta-1,5-diene with HBr in acetic acid at 0°C, followed by stirring for an extended period, has been shown to produce (Z)-5-bromocyclooct-1-ene with high yield. universiteitleiden.nl The low temperature helps to control the regioselectivity of the HBr addition.

Similarly, the bromination of 1,3,5-cyclooctatriene (B161208) with bromine in chloroform (B151607) at low temperatures (-15 to -25°C) has been reported to yield a dibromocyclooctadiene product. stackexchange.comechemi.com While not a direct synthesis of this compound, this demonstrates the principle of controlled bromine addition to cyclooctene (B146475) systems.

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| (1Z,5Z)-cycloocta-1,5-diene | HBr (33% w/w in AcOH) | 0°C to rt, 72 h | (Z)-5-Bromocyclooct-1-ene | Near-quantitative | universiteitleiden.nl |

| 1,5-Cyclooctadiene | NBS, Benzoyl Peroxide, CCl4 | Reflux | Mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene | 60-65% | orgsyn.org |

Enantioselective Approaches to Bromocyclooctene Scaffolds

The development of enantioselective methods for the synthesis of bromocyclooctene scaffolds is an area of growing interest. While specific enantioselective syntheses of this compound are not extensively detailed in the provided results, general strategies for the asymmetric synthesis of related structures offer valuable insights.

For example, copper-catalyzed asymmetric amination of unactivated prochiral secondary alkyl radicals has been used to produce highly enantioenriched α-chiral alkyl amines, a strategy that could potentially be adapted for the enantioselective functionalization of cyclooctene derivatives. researchgate.net Furthermore, bifunctional organocatalysts have been shown to be effective in controlling stereoselectivity in rapid intramolecular cyclization reactions, which could be applied to the synthesis of chiral cyclic compounds derived from cyclooctene. kyoto-u.ac.jp

The use of chiral bisoxazoline ligands has enabled regio- and enantioselective hydroalkylation of vinylpyrroles, suggesting that chiral ligands could play a key role in developing enantioselective bromination or related functionalization reactions of cyclooctene. researchgate.net

Synthesis of (E)-1-Bromocyclooct-1-ene and Related Bromo-Cyclooctenes

The synthesis of the (E)-isomer of 1-bromocyclooct-1-ene (B11823030) presents a different set of challenges due to the strain associated with the trans-double bond in an eight-membered ring.

Regioselective and Stereoselective Syntheses of Alkenyl Halides

General methods for the regioselective and stereoselective synthesis of alkenyl halides are applicable to the preparation of bromo-cyclooctenes. nih.govnih.gov For instance, palladium- and ruthenium-catalyzed cross-coupling reactions of alkenyl sulfonium (B1226848) salts can produce alkenyl bromides with retention of stereochemistry. nih.gov

The synthesis of (E)-β-aryl vinyl halides from benzyl (B1604629) bromides provides a template for creating E-configured double bonds, which could be adapted for cyclic systems. organic-chemistry.org Additionally, molybdenum-catalyzed olefin metathesis reactions have been developed for the direct synthesis of Z-alkenyl halides, highlighting the power of catalysis in controlling stereoselectivity. researchgate.net

A method for the stereoselective formation of alkenyl halides involves the magnesium halide-promoted ring-opening of bis-activated cyclopropenes, which proceeds with high stereoselectivity. acs.orgorganic-chemistry.org

Mechanistic Investigations of Isomerization Pathways

Understanding the isomerization pathways of bromo-cyclooctenes is crucial for controlling the stereochemical outcome of synthetic procedures. The isomerization of cis-cyclooctene to the more strained trans-isomer can be achieved photochemically. nih.govd-nb.info This process often involves a singlet sensitizer (B1316253) and irradiation with UV light. d-nb.info The selective complexation of the trans-isomer with silver(I) ions can be used to drive the equilibrium towards the trans-isomer in a flow reactor setup. nih.gov

Mechanistic studies on elimination reactions have also provided insights into potential isomerization pathways. For example, base-catalyzed isomerization of an initial anti-elimination product has been observed in some systems. tdl.org However, in the case of 3-bromocyclohexene (B24779) treated with a complex base, no isomerization to 1-bromocyclohexene was detected, suggesting that such isomerizations are not always facile. tdl.org

The study of the photochemistry of optically active (E)-cyclooctene has also contributed to the understanding of the mechanisms involved in its formation and subsequent reactions. researchgate.net

Development of Novel Synthetic Routes to Bromocyclooctenes

The development of synthetic routes to bromocyclooctenes, particularly this compound, has been driven by the need for efficient and selective methods to access this key synthetic intermediate. The primary and most established route involves the electrophilic addition of a bromine source across one of the double bonds of a cyclooctadiene precursor. Specifically, (1Z,5Z)-cycloocta-1,5-diene is commonly used as the starting material for the synthesis of (Z)-5-Bromocyclooct-1-ene. uninsubria.itrsc.org This transformation is foundational and serves as a benchmark for the development of more refined methodologies. The reaction involves the controlled addition of hydrobromic acid (HBr), often in a solvent like acetic acid, to achieve the desired mono-brominated product. uninsubria.itprinceton.edu This method's prevalence is due to its straightforward nature and high efficiency when carefully controlled. uninsubria.it Subsequent research has focused on optimizing the conditions of this fundamental reaction to maximize yield and selectivity, preventing common side reactions such as di-bromination. princeton.edu

Catalytic Strategies in Bromocyclooctene Formation

In modern synthetic chemistry, there is a significant emphasis on the use of catalytic methods to improve reaction efficiency, reduce waste, and enhance selectivity. However, in the context of the direct synthesis of this compound from cyclooctadiene, the most widely documented and effective procedures rely on stoichiometric reagents rather than catalytic systems. The established method involves the direct electrophilic addition of hydrobromic acid, which provides the product in high yield without the need for a catalyst. uninsubria.it

While catalytic reactions are prevalent in many areas of organic synthesis, including reactions that utilize this compound as a substrate (e.g., ring-opening metathesis polymerization or cross-coupling reactions), the direct catalytic hydrobromination of cyclooctadiene to form this specific product is not extensively reported in the literature. researchgate.netnih.gov Research into related areas, such as the free-radical addition of HBr to dienes, exists, but the selective, catalytic formation of this compound remains an area with potential for future development. acs.org The current synthetic landscape suggests that the high efficiency of the stoichiometric approach has made the development of a novel catalytic equivalent a lower priority.

Optimized Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for the successful synthesis of (Z)-5-Bromocyclooct-1-ene, primarily to ensure mono-bromination and prevent the formation of undesired di-brominated byproducts. Research has established a robust protocol starting from (1Z,5Z)-cycloocta-1,5-diene. uninsubria.it

A key parameter is stoichiometric control; using equimolar amounts of the diene and the bromine source is crucial for maximizing the yield of the desired product. princeton.edu A detailed, optimized procedure involves dissolving (1Z,5Z)-cycloocta-1,5-diene and cooling the solution to 0°C under an inert atmosphere, such as nitrogen. uninsubria.it A solution of hydrobromic acid (33% w/w) in acetic acid is then added dropwise over a significant period. uninsubria.it Following the addition, the reaction is stirred for an extended time, often up to 72 hours, during which it is allowed to warm to room temperature. uninsubria.it This careful control over temperature and addition rate helps manage the exothermic nature of the reaction and favors the selective addition across only one of the double bonds. This procedure has been reported to produce (Z)-5-Bromocyclooct-1-ene in near-quantitative yield. uninsubria.it The crude product is typically purified via aqueous workup and silica (B1680970) column chromatography to isolate the final compound. princeton.edu

The table below summarizes the optimized conditions for this synthetic transformation.

| Parameter | Condition | Purpose | Source |

| Starting Material | (1Z,5Z)-cycloocta-1,5-diene | Precursor with two double bonds for mono-addition | uninsubria.it |

| Reagent | Hydrobromic acid (33% w/w) in Acetic Acid | Provides the electrophilic H+ and nucleophilic Br- | uninsubria.it |

| Stoichiometry | Equimolar amounts of diene and HBr | To favor mono-bromination and enhance selectivity | princeton.edu |

| Temperature | Cooled to 0°C initially, then allowed to warm to room temperature | Controls reaction rate and selectivity | uninsubria.it |

| Reaction Time | 72 hours | Allows the reaction to proceed to completion | uninsubria.it |

| Atmosphere | Inert (Nitrogen) | Prevents unwanted side reactions | uninsubria.it |

| Purification | Silica column chromatography | Isolates the pure product from byproducts and starting material | princeton.edu |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 5 Bromocyclooct 1 Ene

Nucleophilic Substitution Reactions of 5-Bromocyclooct-1-ene

This compound is a versatile substrate in organic synthesis due to its unique structural features, including a flexible eight-membered ring, a reactive double bond, and a bromine atom at an allylic position. The bromine atom serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where a nucleophile replaces the bromide ion. smolecule.com These reactions can proceed through different mechanisms, primarily influenced by the reaction conditions, the nature of the nucleophile, and the structure of the substrate itself. ksu.edu.sa The allylic positioning of the bromine atom is particularly significant as it can stabilize carbocation intermediates, a key factor in unimolecular substitution pathways.

Unimolecular Nucleophilic Substitution (SN1) Pathways

The Unimolecular Nucleophilic Substitution (SN1) reaction is a multi-step process characterized by the formation of a carbocation intermediate. wikipedia.orgsaskoer.ca The rate of this reaction is dependent only on the concentration of the substrate, hence the term "unimolecular". masterorganicchemistry.cominflibnet.ac.in The general mechanism involves the slow departure of the leaving group to form a carbocation, followed by a rapid attack of the nucleophile on this intermediate. edubull.com For this compound, the SN1 pathway is facilitated by the stability of the resulting allylic carbocation.

The rate-determining step in an SN1 reaction is the spontaneous dissociation of the carbon-bromine bond to yield a bromide ion and a carbocation intermediate. saskoer.caedubull.com In the case of this compound, this results in the formation of a cyclooct-1-en-5-yl cation. This carbocation is secondary, but more importantly, it is an allylic carbocation.

The stability of this carbocation is significantly enhanced by resonance. The empty p-orbital of the positively charged carbon can overlap with the p-orbitals of the adjacent double bond, delocalizing the positive charge over multiple carbon atoms. This delocalization stabilizes the intermediate, lowering the activation energy for its formation and thus facilitating the SN1 mechanism. libretexts.org The position of the bromine atom in this compound is therefore crucial for this reactivity.

Table 1: Factors Influencing Carbocation Stability

| Factor | Effect on Stability | Relevance to this compound |

|---|---|---|

| Alkyl Substitution | More substituted carbocations are more stable (Tertiary > Secondary > Primary). chemistrysteps.com | The initial carbocation is secondary. |

| Resonance | Delocalization of the positive charge through π-systems greatly increases stability. libretexts.org | The allylic system allows for significant resonance stabilization. |

| Inductive Effects | Electron-donating groups stabilize, while electron-withdrawing groups destabilize the carbocation. libretexts.org | Alkyl groups in the ring provide weak electron-donating effects. |

| Hybridization | Carbocations are sp² hybridized and planar. chemistrysteps.comyoutube.com | The intermediate from this compound is a planar allylic cation. |

Carbocation intermediates are also prone to rearrangements, typically through 1,2-hydride or 1,2-alkyl shifts, to form a more stable carbocation. libretexts.orglibretexts.org In the cyclooctenyl system, transannular hydride shifts (e.g., 1,4 or 1,5-hydride shifts) can also occur, potentially leading to a mixture of products derived from different carbocationic structures. libretexts.org This complicates the synthetic utility of SN1 reactions unless conditions are carefully controlled. masterorganicchemistry.com

The stereochemical outcome of an SN1 reaction is a direct consequence of the geometry of the carbocation intermediate. The carbocation carbon is sp² hybridized, resulting in a flat, trigonal planar geometry. youtube.comkhanacademy.org This planarity means the incoming nucleophile can attack from either face (top or bottom) of the plane with nearly equal probability. wikipedia.orgsaskoer.cakhanacademy.org

If the original substrate is chiral at the carbon bearing the leaving group, the SN1 reaction will typically lead to a racemic or near-racemic mixture of products. inflibnet.ac.inchemistrysteps.com This means that both retention and inversion of the original stereochemical configuration are observed. For example, if a reaction were to start with an enantiomerically pure sample of (5R)-5-Bromocyclooct-1-ene, the nucleophilic attack on the achiral carbocation intermediate would produce an almost 1:1 mixture of the (R) and (S) substitution products. Complete racemization may not occur if the departing leaving group temporarily shields one face of the carbocation, leading to a slight excess of the inversion product. wikipedia.orgyoutube.com

Intramolecular Nucleophilic Cyclization Reactions

When a single molecule contains both a nucleophile and a leaving group, it can undergo an intramolecular reaction to form a cyclic product. libretexts.orgmasterorganicchemistry.com These reactions are particularly favorable when they lead to the formation of stable five- or six-membered rings, but can also form larger rings like the eight-membered systems relevant here. libretexts.orgmasterorganicchemistry.com

Derivatives of this compound can undergo intramolecular cyclization to form bicyclic ethers. For instance, if the substrate contains a hydroxyl group that can act as an internal nucleophile, a cyclic ether can be formed. libretexts.orgorganic-chemistry.org This can occur via an intramolecular version of the Williamson ether synthesis or through an SN1-type mechanism.

In a relevant study, it was shown that cyclic bromohydroperoxides, such as 5-bromocycloocten-1-yl hydroperoxide, react to form bicyclic ethers. ucl.ac.uk This transformation provides evidence for intramolecular ring closure. The formation of such cyclic ethers is a key reaction that highlights the potential for creating complex bicyclic structures from monocyclic precursors. ucl.ac.uklibretexts.org

Table 2: Intramolecular Cyclization Pathways

| Starting Material Derivative | Reaction Type | Intermediate | Product |

|---|---|---|---|

| 5-Bromocyclooct-1-enol | Intramolecular SN1/SN2 | Carbocation / Transition State | Bicyclic Ether |

| 5-Bromocycloocten-1-yl hydroperoxide | Intramolecular Substitution | Peroxonium Ion | Bicyclic Ether |

Research into the reactions of cyclic bromohydroperoxides has provided evidence for the formation of dialkyl peroxonium ions as reactive intermediates. ucl.ac.uk Specifically, the reaction of 5-bromocycloocten-1-yl hydroperoxide with silver trifluoroacetate (B77799) is proposed to generate a dialkyl peroxonium ion. ucl.ac.uk This intermediate is highly reactive and subsequently leads to the formation of bicyclic ether products. The successful formation of the expected ethers in these reactions strongly supports the existence of the peroxonium ion intermediate. ucl.ac.uk This pathway demonstrates a specialized type of intramolecular cyclization where the peroxide group itself is activated to participate in ring formation.

Elimination Reactions for Unsaturated Systems

This compound possesses a bromine atom in an allylic position, making it a suitable substrate for elimination reactions. These reactions typically proceed via E1 or E2 mechanisms, with the outcome heavily influenced by reaction conditions such as the nature of the base and solvent. iitk.ac.in

Dehydrobromination to Generate Cycloalkynes

The treatment of a vinyl bromide with a strong base can lead to the formation of an alkyne through an elimination reaction. While this compound is an allyl bromide, its dehydrobromination can serve as a pathway to cyclic unsaturation. A common method for generating cyclooctyne (B158145) involves the dehydrohalogenation of a halocyclooctene. The use of a very strong base, such as sodium amide (NaNH₂) or sodium diisopropylamide (NaDA), can facilitate the elimination of hydrogen bromide from a bromocyclooctene isomer to yield the strained alkyne, cyclooctyne. doi.orggla.ac.uk This transformation is significant for applications in areas like bioorthogonal chemistry, where strained alkynes are valuable reagents. nih.gov

The general reaction proceeds as follows:

Step 1: Isomerization of this compound to a vinyl bromide like 1-bromocyclooctene, which can be promoted by the reaction conditions.

Step 2: Elimination of HBr from the vinyl bromide using a strong base to form the triple bond within the eight-membered ring.

| Reactant | Reagent | Product | Reaction Type |

| Bromocyclooctene isomer | Strong Base (e.g., NaDA) | Cyclooctyne | Dehydrobromination |

This interactive table summarizes the transformation to cyclooctyne.

Regiochemical and Stereochemical Control in Elimination

The regiochemistry and stereochemistry of elimination reactions involving this compound are dictated by the reaction mechanism.

Regioselectivity : Elimination can result in different products depending on which proton is abstracted. Abstraction of a proton from C4 or C6 can lead to the formation of conjugated (cycloocta-1,3-diene) or non-conjugated (cycloocta-1,4-diene) systems, respectively. The formation of the more substituted and conjugated diene is generally favored under thermodynamic control, following Zaitsev's rule. saskoer.ca

Stereochemical Control : The stereochemical outcome is largely dependent on whether the reaction follows an E1 or E2 pathway. libretexts.org

E2 Mechanism : This pathway requires a specific spatial arrangement of the departing proton and the leaving group (bromine), known as anti-periplanar geometry. iitk.ac.in The stereochemistry of the resulting double bond is thus dictated by the conformation of the cyclooctene (B146475) ring in the transition state. libretexts.org Strong, bulky bases favor the E2 mechanism.

E1 Mechanism : This two-step mechanism involves the initial formation of an allylic carbocation. saskoer.ca This planar intermediate allows the deprotonating base to attack from different directions. youtube.com E1 reactions are typically less stereoselective than E2 reactions but tend to favor the formation of the most thermodynamically stable alkene isomer, which is often the trans or (E)-isomer where sterically feasible. libretexts.org Weak bases and polar protic solvents promote the E1 pathway. iitk.ac.in

Electrophilic Addition Reactions to the Cyclooctene Double Bond

The carbon-carbon double bond in this compound is a region of high electron density, making it nucleophilic and susceptible to attack by electrophiles. savemyexams.com

Stereoselective Halogenation (e.g., Bromination)

The addition of halogens, such as bromine (Br₂), across the double bond of an alkene is a stereoselective process. The reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com In the case of this compound, the reaction with Br₂ leads to the formation of a three-membered bromonium ion on one face of the double bond. The bromide ion (Br⁻) then attacks one of the carbons of this cyclic intermediate from the opposite face (backside attack). masterorganicchemistry.com This mechanism results in the exclusive anti-addition of the two bromine atoms across the double bond.

The bromination of the cyclooctene ring in this compound would, therefore, yield a 1,2,5-tribromocyclooctane product where the bromine atoms at C1 and C2 are in a trans or anti configuration relative to each other.

| Reactant | Reagent | Product | Key Feature |

| This compound | Br₂ in CCl₄ | trans-1,2-Dibromo-5-bromocyclooctane | Anti-addition |

This interactive table outlines the stereoselective bromination.

Hydroboration-Oxidation and Hydrohalogenation

Hydroboration-Oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond. libretexts.org

Hydroboration : Borane (BH₃) adds across the C1=C2 double bond in a concerted, syn-addition manner. The boron atom attaches to the less sterically hindered carbon, and the hydrogen atom adds to the other carbon of the double bond from the same face. masterorganicchemistry.com

Oxidation : The resulting organoborane is then oxidized, typically with hydrogen peroxide (H₂O₂) in a basic solution. The boron atom is replaced by a hydroxyl (-OH) group with retention of stereochemistry. masterorganicchemistry.com The final product is a 5-bromocyclooctanol with the H and OH groups added in a syn orientation.

Hydrohalogenation involves the addition of a hydrogen halide (like HBr or HCl) across the double bond. This reaction proceeds via a two-step mechanism involving a carbocation intermediate. pressbooks.pub

Protonation : The alkene's pi bond attacks the electrophilic proton of the hydrogen halide, forming a C-H bond and a carbocation at the other carbon. The more stable carbocation is preferentially formed (Markovnikov's rule). masterorganicchemistry.com For the C1=C2 bond, both possible carbocations are secondary.

Nucleophilic Attack : The halide ion (e.g., Br⁻) attacks the planar carbocation. This attack can occur from either face, potentially leading to a mixture of syn and anti addition products.

| Reaction | Reagents | Intermediate | Stereochemistry | Product |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Organoborane | Syn-addition | 5-Bromocyclooctanol |

| Hydrohalogenation | HBr | Carbocation | Mixture of syn and anti | 1,5-Dibromocyclooctane |

This interactive table compares the two addition reactions.

Epoxidation and Dihydroxylation Methodologies

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. youtube.com The reaction is a concerted syn-addition of an oxygen atom to the double bond. This process creates a three-membered ring containing oxygen (an oxirane) fused to the cyclooctane (B165968) ring. For this compound, this yields 5-bromo-1,2-epoxycyclooctane.

Dihydroxylation is the addition of two hydroxyl groups across the double bond to form a diol (or glycol). This can be achieved with two distinct stereochemical outcomes: libretexts.org

Syn-dihydroxylation : This is accomplished using reagents like osmium tetroxide (OsO₄, often used catalytically with a co-oxidant like NMO in the Upjohn dihydroxylation) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orgorganic-chemistry.org The reaction proceeds through a cyclic intermediate (e.g., an osmate ester), which upon cleavage yields a vicinal diol with the two -OH groups on the same side of the ring (cis-diol). libretexts.org

Anti-dihydroxylation : This pathway is achieved in a two-step sequence. First, the alkene is epoxidized as described above. Second, the resulting epoxide undergoes acid-catalyzed ring-opening with water. The nucleophilic water molecule attacks one of the epoxide carbons from the face opposite the oxygen bridge, resulting in a vicinal diol with the two -OH groups on opposite sides of the ring (trans-diol). libretexts.org

| Method | Reagents | Stereochemistry | Product |

| Epoxidation | m-CPBA | Syn-addition of O | 5-Bromo-1,2-epoxycyclooctane |

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Syn-addition of OH, OH | cis-5-Bromocyclooctane-1,2-diol |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-addition of OH, OH | trans-5-Bromocyclooctane-1,2-diol |

This interactive table summarizes the formation of epoxides and diols.

Pericyclic Reaction Manifolds Involving this compound

The ene reaction, also known as the Alder-ene reaction, is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orgorganic-chemistry.orgambeed.cominflibnet.ac.in This reaction results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org Generally, these reactions require elevated temperatures or the use of Lewis acid catalysts to proceed efficiently. wikipedia.orgorganic-chemistry.orginflibnet.ac.in

For this compound, the presence of allylic hydrogens makes it a potential "ene" component in such reactions. The reactivity in an ene reaction is influenced by the electronic nature of both the ene and the enophile. inflibnet.ac.in Electron-withdrawing groups on the enophile generally accelerate the reaction. inflibnet.ac.in

The mechanism of the ene reaction is typically considered to be a concerted process that proceeds through a cyclic transition state. bhu.ac.in The frontier molecular orbitals (HOMO of the ene and LUMO of the enophile) play a crucial role in determining the reaction's feasibility and stereochemical outcome. bhu.ac.in Lewis acid catalysis can accelerate the reaction by coordinating to the enophile, thereby lowering the energy of its LUMO. wikipedia.orgorganic-chemistry.orginflibnet.ac.in

In the case of cyclic alkenes like cyclooctene derivatives, the conformational constraints of the ring can influence the geometry of the transition state and, consequently, the stereoselectivity of the reaction. researchgate.net Theoretical calculations on the ene reaction of trans-cyclooctene (B1233481) with singlet oxygen have suggested the possibility of a stepwise mechanism involving a perepoxide intermediate, which contrasts with the concerted mechanism often proposed for acyclic alkenes. researchgate.net This highlights that the reaction mechanism can be substrate-dependent. researchgate.net

Intramolecular ene reactions are often more facile than their intermolecular counterparts due to a less negative entropy of activation. wikipedia.org These reactions provide a powerful method for the synthesis of cyclic systems with high regio- and stereocontrol. wikipedia.org The classification of intramolecular ene reactions (Types I, II, III, and IV) is based on the position of the tether connecting the ene and enophile moieties. wikipedia.org

A related intramolecular cyclization is the Conia-ene reaction, which involves the cyclization of unsaturated carbonyl compounds. organic-chemistry.org This reaction proceeds through an enol or enolate intermediate and is typically thermally or Lewis acid-catalyzed. organic-chemistry.org The stereochemical outcome is influenced by the geometry of the enol and steric effects within the connecting chain. organic-chemistry.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.orgebsco.comtotal-synthesis.commasterorganicchemistry.com In the context of this compound, its double bond could potentially act as a dienophile. For a "normal" Diels-Alder reaction to be efficient, the dienophile is typically substituted with electron-withdrawing groups, while the diene has electron-donating groups. masterorganicchemistry.com

The inverse electron demand Diels-Alder (IEDDA) reaction reverses these electronic requirements, involving an electron-rich dienophile and an electron-poor diene. wikipedia.orgnih.govunits.it This variant is particularly useful for the synthesis of heterocyclic compounds when heteroatoms are incorporated into the diene or dienophile. wikipedia.org The reaction of strained alkenes, such as trans-cyclooctenes, with tetrazines is a notable example of an IEDDA reaction, driven by the release of ring strain. wikipedia.org

The stereochemistry of the Diels-Alder reaction is governed by the Alder-Stein principle, which states that the stereochemistry of the reactants is preserved in the product. wikipedia.org

Ene Reactions (Alder-Ene Type)

Radical-Mediated Transformations

This compound can participate in radical-mediated reactions, where the carbon-bromine bond is homolytically cleaved to generate a radical intermediate. These reactions offer a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

A significant class of such transformations is atom transfer radical cyclization (ATRC). nih.govnih.govmdpi.commdpi.com In this process, a radical is generated from an alkyl halide, which then undergoes an intramolecular cyclization onto a tethered alkene or alkyne. mdpi.com The resulting cyclized radical is then trapped by a halogen atom transfer from a suitable source, regenerating the catalyst and forming the final product. nih.gov This method allows for the construction of cyclic structures, and the halogen atom in the product provides a handle for further functionalization. nih.gov

Copper complexes are often used as catalysts for ATRC reactions of alkyl bromides. rsc.org The development of biocatalytic ATRC using engineered cytochrome P450 enzymes has also emerged as a method to achieve high stereocontrol in these radical processes. nih.govnih.gov These enzymatic systems can control both the radical addition and the halogen rebound steps, enabling enantio- and diastereodivergent synthesis. nih.gov

The regioselectivity of radical cyclizations (e.g., 5-exo versus 6-endo) is an important consideration and can be influenced by factors such as the substitution pattern of the radical precursor. researchgate.net

Radical Addition to the Alkene Moiety

Radical addition to the alkene double bond in this compound provides an alternative reaction pathway, often leading to anti-Markovnikov products. csbsju.edulibretexts.org This is in contrast to electrophilic addition, which typically follows Markovnikov's rule. csbsju.edu The radical addition of hydrogen bromide (HBr) is a classic example of this type of reaction. csbsju.edu

The mechanism is also a chain reaction:

Initiation: Peroxides are commonly used as initiators. csbsju.edu The weak oxygen-oxygen bond in a peroxide breaks upon heating, forming two alkoxy radicals (RO•). libretexts.orglibretexts.org These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). csbsju.edulibretexts.org

Propagation: The bromine radical adds to the double bond of the this compound. This addition is regioselective, with the bromine atom adding to the less substituted carbon to form the more stable carbon radical at the more substituted position. csbsju.edulibretexts.org This intermediate radical then abstracts a hydrogen atom from another HBr molecule, yielding the final product and regenerating a bromine radical to continue the chain. libretexts.org

Termination: The reaction terminates when radicals are consumed through combination reactions, similar to free radical substitution. libretexts.org

It is important to note that the radical addition mechanism is highly favorable for HBr but not for HCl or HI, due to the thermodynamics of the propagation steps. libretexts.org The scope of radical additions to alkenes is limited by the polarity matching between the radical and the alkene; typically, nucleophilic alkyl radicals react readily with electron-deficient alkenes. worktribe.com

Rearrangement Processes of Bromocyclooctene Derivatives

The flexible eight-membered ring of bromocyclooctene derivatives makes them susceptible to various rearrangement reactions, leading to diverse and often complex molecular architectures.

Skeletal Rearrangements

Skeletal rearrangements involve the reorganization of the carbon framework of a molecule. cambridgescholars.com In the context of bromocyclooctene derivatives, these rearrangements can be triggered under various conditions, often involving cationic intermediates. For example, the Wagner-Meerwein rearrangement, which is characteristic of mono- and bicyclic systems, can occur in cyclic compounds. cambridgescholars.com This type of rearrangement proceeds through a carbocation intermediate, followed by the migration of a substituent. cambridgescholars.com

Sigmatropic Shifts

A sigmatropic reaction is a pericyclic process where a sigma bond migrates across a π-system to a new position, accompanied by a shift in the π-bonds. wikipedia.org These reactions are typically uncatalyzed. wikipedia.org They are classified by an order term [i,j], which denotes the migration of a σ-bond. wikipedia.org

The stereochemistry of the migration, whether it occurs on the same face (suprafacial) or on opposite faces (antarafacial) of the π-system, is governed by the Woodward-Hoffmann rules. wikipedia.orgyoutube.com For instance, a libretexts.orgorganic-chemistry.org sigmatropic shift is predicted to proceed in an antarafacial manner. wikipedia.org While specific examples for this compound are not detailed in the provided search results, bromocyclooctene derivatives with appropriate conjugation could potentially undergo such rearrangements.

Conia-Ene Type Intramolecular Cyclizations

The Conia-ene reaction is an intramolecular cyclization that occurs between an enolizable carbonyl group and a tethered alkene or alkyne. organic-chemistry.orgwikipedia.orgjk-sci.com This reaction, which is a type of pericyclic C-C bond formation, can be initiated thermally or with a catalyst. organic-chemistry.orgjk-sci.com

The mechanism involves the enol form of the carbonyl compound reacting in a concerted, ene-like fashion with the unsaturated π-system. wikipedia.org Originally, these reactions required high temperatures, which limited their applicability. wikipedia.orgjk-sci.com However, the development of metal catalysts has allowed these reactions to proceed under milder conditions. jk-sci.comrsc.org

For a bromocyclooctene derivative to undergo a Conia-ene reaction, it would need to be modified to contain an enolizable carbonyl group appropriately positioned relative to a double or triple bond. Depending on the substrate structure, various cyclization modes are possible. rsc.org Enantioselective versions of this reaction have also been developed using cooperative catalyst systems. nih.gov

Stereochemical Considerations in 5 Bromocyclooct 1 Ene Transformations

Conformational Analysis and Dynamic Stereochemistry of the Cyclooctene (B146475) Ring

The eight-membered ring of cyclooctene is not planar and exists in a variety of interconverting conformations. For the more stable (Z)- or cis-isomer, computational studies have identified a complex potential energy surface with a total of 16 conformers, comprising four main chiral conformations (and their respective enantiomers and ring-inversion forms). units.itresearchgate.netwikipedia.org None of these conformations possess an internal plane of symmetry, rendering them all chiral. units.it The interconversion between these conformers occurs rapidly at room temperature. bharatpublication.com The most stable conformation of (Z)-cyclooctene is a ribbon-like structure. wikipedia.org

The (E)- or trans-isomer is significantly less stable than the (Z)-isomer due to substantial ring strain. units.itwikipedia.org Its most stable conformation is a crown-like shape, which is the eight-carbon equivalent of a cyclohexane (B81311) chair. wikipedia.orgwikipedia.org A higher-energy half-chair conformation also exists. wikipedia.org A key feature of (E)-cyclooctene is its planar chirality. wikipedia.orgpageplace.debrainly.com Despite having no stereogenic carbon atoms, the molecule as a whole is chiral because its mirror images are non-superimposable due to the strained ring structure preventing planar conformations. brainly.com

For 5-bromocyclooct-1-ene, the bromine substituent at the C5 position further complicates this conformational landscape. The bromine atom can occupy pseudo-axial or pseudo-equatorial positions in the various ring conformations. These positions are not energetically equivalent, and the equilibrium will favor conformations that minimize steric interactions involving the bromine atom. This conformational bias, a part of the molecule's dynamic stereochemistry, can influence the accessibility of the double bond and the allylic C-H and C-Br bonds, thereby directing the stereochemical course of reactions. bharatpublication.compageplace.de

Table 1: Predominant Conformations of Cyclooctene Isomers

| Isomer | Most Stable Conformation | Key Characteristics | Relative Stability |

|---|---|---|---|

| (Z)-Cyclooctene | Ribbon wikipedia.org | Multiple chiral conformers in equilibrium. units.it | More Stable units.itfiveable.me |

Diastereoselective and Enantioselective Synthetic Strategies

Controlling the stereochemistry during the synthesis and reactions of this compound is a significant challenge and a primary focus of synthetic design.

Diastereoselective Strategies: When this compound already contains a chiral center, or when a reaction creates a new one, diastereomers can be formed. The inherent conformational preferences of the substituted cyclooctene ring can lead to facial selectivity, where reagents preferentially attack one face of the double bond over the other. For instance, in reactions like epoxidation or hydroboration, the incoming reagent will approach from the sterically less hindered face, leading to a major diastereomer. bharatpublication.com

Studies on related cyclic allylic halides have demonstrated that high diastereoselectivity can be achieved. For example, the iron-mediated allylation of carbonyl compounds using (Z)-3-bromocyclooct-1-ene has been shown to proceed with high diastereoselectivity, producing the corresponding alcohols with a diastereomeric ratio greater than 99:1. rsc.org This high level of control is attributed to the specific geometry of the organometallic intermediate formed during the reaction.

Enantioselective Strategies: Generating this compound in an enantiomerically enriched form, or using it to produce chiral products, requires enantioselective strategies. This often involves the use of chiral catalysts or reagents. For example, asymmetric epoxidation or dihydroxylation using catalysts modified with chiral ligands can create enantiomerically enriched products.

Another powerful strategy is the enantioselective photoisomerization of the achiral (Z)-isomer to the chiral (E)-isomer. nih.govacs.org This can be accomplished by using chiral photosensitizers. nih.govoaepublish.com The sensitizer (B1316253) forms diastereomeric complexes (exciplexes) with the (Z)-cyclooctene, which then partition at different rates to the two enantiomers of the (E)-product, resulting in an enantiomeric excess. nih.gov

Table 2: Examples of Stereoselective Reactions in Cyclooctene Systems

| Reaction Type | Substrate | Reagents/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Allylation | (Z)-3-Bromocyclooct-1-ene, Aldehydes | Fe powder, BiCl₃ | High diastereoselectivity (>99:1 dr) | rsc.org |

| Photoisomerization | (Z)-Cyclooctene | Chiral Aromatic Esters (Sensitizers) | Enantioselective formation of (E)-cyclooctene | nih.govacs.org |

| Photoisomerization | 5-hydroxy-cis-cyclooctene | UV (254 nm), sensitizer | Separable axial and equatorial diastereomers of the trans-product | nih.gov |

Impact of Ring Strain on Reaction Stereocontrol

Ring strain is a dominant factor governing the reactivity and stereocontrol in transformations involving the cyclooctene framework, especially the (E)-isomer. The significant strain energy of (E)-cyclooctene (and its derivatives) makes it a highly reactive species. nih.govnih.gov This enhanced reactivity can be harnessed to control the stereochemical outcome of reactions.

The strain in (E)-5-bromocyclooct-1-ene would force the eight-membered ring into a rigid, twisted conformation. brainly.comnih.gov This conformational rigidity reduces the number of accessible reaction pathways, often leading to higher stereoselectivity compared to reactions with the more flexible (Z)-isomer.

In cycloaddition reactions, such as the Diels-Alder reaction, the high strain of (E)-cyclooctene significantly accelerates the reaction rate. Fusing an additional ring to the cyclooctene backbone can introduce even more conformational strain, forcing the ring into a "half-chair" conformation that is pre-distorted toward the transition state structure, further enhancing reactivity and potentially influencing stereocontrol. nih.govnih.gov For example, a cis-fused cyclopropane (B1198618) ring on a trans-cyclooctene (B1233481) (s-TCO) leads to a 160-fold increase in reactivity with a tetrazine compared to the parent TCO. nih.gov The difference in reactivity between diastereomers, such as cis- and trans-ring-fused s-TCOs, is attributed to the conformational constraints imposed by the fusion. nih.gov

Ring-opening metathesis polymerization (ROMP) also highlights the impact of ring strain. The higher ring strain of cyclooctene-fused systems leads to greater polymerization efficiency compared to less strained rings like cyclohexene. beilstein-journals.orgsemanticscholar.org Importantly, these reactions can proceed with a high degree of stereocontrol, conserving the configuration of the stereogenic centers present in the monomer unit. beilstein-journals.orgsemanticscholar.org

Photoisomerization Studies in Cyclooctene Derivatives

Photoisomerization is a key method for converting the more stable (Z)-cyclooctene derivatives into their highly strained and synthetically valuable (E)-isomers. nih.govbas.bg The process typically involves irradiation with UV light (e.g., 254 nm) in the presence of a photosensitizer. nih.govnih.gov Because the isomerization establishes an equilibrium that often favors the (Z)-isomer, the (E)-isomer is usually trapped in situ to drive the reaction to completion. nih.gov A common technique involves selective complexation of the (E)-isomer with silver nitrate (B79036) (AgNO₃) impregnated on silica (B1680970) gel. nih.govnih.govbas.bg

The photoisomerization of substituted cis-cyclooctenes can lead to diastereomeric trans-products. For example, the photoisomerization of 5-hydroxy-cis-cyclooctene yields a separable mixture of equatorial and axial diastereomers of the corresponding trans-cyclooctenol. nih.gov This demonstrates that the substituent's orientation on the ring can be controlled through this method, a principle directly applicable to this compound.

Furthermore, the process can be rendered enantioselective. As pioneered by Inoue, using chiral photosensitizers can induce asymmetry, leading to the formation of one enantiomer of the planar-chiral (E)-cyclooctene over the other. nih.gov The enantiomeric excess depends on factors such as the structure of the sensitizer and reaction conditions like temperature. acs.org In some cases, supramolecular assemblies like cyclodextrin (B1172386) nanosponges have been used as sensitizing hosts to control the stereochemical outcome. beilstein-journals.org In the synthesis of natural products, existing stereocenters in a precursor have been used to direct the stereochemical outcome of the photoisomerization, a strategy known as substrate-controlled diastereoselection. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name | Isomer/Note |

|---|---|

| This compound | (Z)- and (E)-isomers |

| (Z)-Cyclooctene | cis-isomer |

| (E)-Cyclooctene | trans-isomer, TCO |

| Cyclohexane | - |

| (Z)-3-Bromocyclooct-1-ene | cis-isomer |

| 5-hydroxy-cis-cyclooctene | cis-isomer |

| trans-cyclooctenol | trans-isomer |

| s-TCO | Strained trans-cyclooctene |

| Cyclohexene | - |

| Silver nitrate | AgNO₃ |

| Methyl benzoate | Sensitizer |

| Tetrazine | - |

| (1Z,5Z)-cycloocta-1,5-diene | |

| 1,3-cyclooctadiene | |

| Cycloheptene | |

| 1,2-cycloheptenethionocarbonate | |

| (E)-4,5-epoxy-1-thiacyclooctane-1,1–dioxide | |

| (E)-Thiacyclooct-4-ene | |

| Hyacinthacine A2 | |

| 5-aza-cis-cyclooctene |

Organometallic Chemistry and Catalysis Employing 5 Bromocyclooct 1 Ene

Transition Metal-Mediated Transformations

The carbon-bromine bond in 5-bromocyclooct-1-ene is susceptible to oxidative addition to low-valent transition metals, opening up a range of possibilities for carbon-carbon and carbon-heteroatom bond formation.

While specific studies on the diastereoselective allylation of carbonyl compounds using this compound are not extensively documented, the reactivity of similar cyclic allylic halides provides a strong indication of its potential. Research has demonstrated that cyclic allylic halides can undergo highly diastereoselective allylations with aldehydes. For instance, an iron-mediated allylation of various carbonyl compounds with cyclic allylic halides, in the presence of bismuth(III) chloride, has been shown to produce homoallylic alcohols with excellent diastereoselectivities. rsc.orgrsc.org Similarly, a lead-mediated version of this reaction, promoted by lithium chloride and a catalytic amount of gallium(III) chloride, also affords corresponding homoallylic alcohols with high syn-diastereoselectivity. ntu.edu.sgacs.org

These reactions typically proceed through an in situ generated organometallic intermediate. In the case of an eight-membered cyclic allylic bromide, the reaction with aldehydes under these conditions yielded the corresponding homoallylic alcohols in good yields and with high diastereomeric ratios. acs.org The stereochemical outcome is often governed by a Zimmerman-Traxler-type transition state, where the substituents on the aldehyde and the cyclic allylmetal species arrange to minimize steric interactions. Given these precedents, it is highly probable that this compound would react similarly with various aldehydes in the presence of suitable metal mediators to afford diastereomerically enriched homoallylic alcohols.

Table 1: Examples of Diastereoselective Allylation of Aldehydes with Cyclic Allylic Halides

| Metal Mediator | Catalyst/Additive | Cyclic Allylic Halide (Ring Size) | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Iron | BiCl₃ | 6 | Benzaldehyde | >99:1 | 85 | rsc.org |

| Iron | BiCl₃ | 7 | 4-Chlorobenzaldehyde | >99:1 | 78 | rsc.org |

| Lead | GaCl₃, LiCl | 6 | 4-Nitrobenzaldehyde | >99:1 | 92 | acs.org |

| Lead | GaCl₃, LiCl | 8 | Benzaldehyde | >99:1 | 63 | acs.org |

The palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and allylic halides are competent coupling partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.orgyonedalabs.comlibretexts.orgnih.gov While specific examples with this compound are not prevalent in the literature, the general reactivity of allylic bromides suggests its feasibility as a substrate. A transition-metal-free Suzuki-Miyaura-type cross-coupling of allylic bromides with aryl- and vinylboronic acids has been reported, proceeding in the presence of an inorganic base and a small amount of water. organic-chemistry.org This indicates that under appropriate conditions, this compound could likely be coupled with various boronic acids to introduce aryl or vinyl substituents at the 5-position of the cyclooctene (B146475) ring.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgyoutube.comorganic-chemistry.org The mechanism involves a palladium catalyst and a copper(I) co-catalyst. libretexts.org The application of Sonogashira coupling to allylic halides is also known. It is conceivable that this compound could undergo Sonogashira coupling with a variety of terminal alkynes to yield 5-alkynyl-cyclooct-1-ene derivatives, which are valuable intermediates for further transformations.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.orgliverpool.ac.uk In a traditional sense, the C-Br bond of this compound would be the site of oxidative addition to the palladium(0) catalyst. The resulting cyclooctenyl-palladium intermediate could then react with another alkene to form a new carbon-carbon bond. The intramolecular Heck reaction is particularly powerful for the synthesis of cyclic and polycyclic structures. libretexts.org

The introduction of a carbonyl group into an organic molecule is a fundamental transformation.

Carboxylation: The direct carboxylation of allylic halides with carbon dioxide (CO2) is an attractive method for the synthesis of β,γ-unsaturated carboxylic acids. An indium-mediated carboxylation of allylic halides with CO2 has been developed that proceeds without a transition metal catalyst and under an inert atmosphere is not necessary. rsc.org This reaction exhibits high regioselectivity for the branched product and tolerates a wide range of functional groups. rsc.org It is plausible that this compound could be a suitable substrate for this transformation, affording 1-carboxy-5-bromocyclooctane. Transition-metal-catalyzed carboxylation reactions of allylic halides are also well-established, often employing palladium or nickel catalysts. frontiersin.orgnih.gov

Carbonylation: Palladium-catalyzed carbonylation reactions of organic halides with carbon monoxide (CO) are widely used for the synthesis of carbonyl compounds such as aldehydes, ketones, and carboxylic acid derivatives. mdpi.com The carbonylation of allylic halides can lead to the formation of β,γ-unsaturated esters, amides, or acids, depending on the nucleophile present. The application of this methodology to this compound would provide access to a variety of functionalized cyclooctene derivatives.

Ring-Opening Metathesis Polymerization (ROMP) of this compound

Ring-opening metathesis polymerization (ROMP) is a powerful polymerization technique for cyclic olefins, driven by the release of ring strain. The resulting polymers contain unsaturated backbones that can be further functionalized. This compound is an interesting monomer for ROMP as the bromo functionality can be retained in the resulting polymer, allowing for post-polymerization modification.

A facile and general strategy for the preparation of functionalized macrocyclic oligo(cyclooctene)s in high purity and yield has been developed utilizing the intramolecular backbiting process in ROMP. This methodology has been successfully applied to the ROMP of this compound. The resulting macrocyclic derivatives can be further derivatized to produce a library of functionalized macrocyclic oligo(cyclooctene)s.

The choice of catalyst is crucial for controlling the outcome of ROMP. Second-generation Grubbs and Hoveyda-Grubbs catalysts are highly efficient for the ROMP of functionalized cyclooctenes.

A comparative study has shown that the second-generation Hoveyda-Grubbs (HG2) catalyst is particularly effective for the synthesis of high-purity macrocyclic oligo(cyclooctene)s from this compound. In contrast, the use of second and third-generation Grubbs catalysts for the polymerization of a similar monomer, 5-acetyloxycyclooct-1-ene, resulted in macrocycles contaminated with linear species. This suggests that the bidentate benzylidene ligand of the Hoveyda-Grubbs catalyst plays a significant role in promoting the intramolecular backbiting process that leads to macrocyclization.

Table 2: Comparison of Catalysts in the ROMP of Functionalized Cyclooctenes

| Catalyst | Monomer | Product | Purity of Macrocycles | Reference |

| Hoveyda-Grubbs 2nd Gen. | This compound | Macrocyclic Oligo(this compound) | High | wikipedia.org |

| Grubbs 2nd Gen. | 5-Acetyloxycyclooct-1-ene | Macrocyclic & Linear Oligomers | Contaminated with linear species | wikipedia.org |

| Grubbs 3rd Gen. | 5-Acetyloxycyclooct-1-ene | Macrocyclic & Linear Oligomers | Contaminated with linear species | wikipedia.org |

Control over Polymer Architecture and Molecular Weight

The ring-opening metathesis polymerization of this compound provides a versatile platform for the creation of polymers with tailored architectures and molecular weights. The living nature of many ROMP systems, particularly those employing well-defined ruthenium-based catalysts, is central to this control. By carefully manipulating reaction parameters, it is possible to dictate the polymer's final structure, such as linear or block copolymers, and to regulate its average molecular weight and molecular weight distribution.

Key to controlling the molecular weight of the resulting poly(this compound) is the monomer-to-catalyst ratio ([M]/[C]). In a living polymerization, where the rates of initiation and propagation are appropriately balanced and chain termination or transfer reactions are minimal, the number-average molecular weight (Mn) of the polymer increases linearly with the amount of monomer consumed and is inversely proportional to the initial catalyst concentration. Therefore, by adjusting the [M]/[C] ratio, polymers with predictable molecular weights can be synthesized. For instance, a higher monomer-to-catalyst ratio will result in a polymer with a higher molecular weight, as each catalyst molecule is responsible for polymerizing a larger number of monomer units.

The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, can also be controlled. In well-behaved living ROMP systems, PDIs close to 1.1 can be achieved, indicating a narrow distribution of polymer chain lengths. The use of chain transfer agents (CTAs) offers another avenue for controlling molecular weight and can be particularly useful in catalytic (non-living) ROMP processes. pageplace.deresearchgate.net CTAs function by reacting with the propagating polymer chain to terminate its growth and transfer the catalytic species to a new CTA molecule, which then initiates a new polymer chain. The molecular weight of the polymer can be controlled by the ratio of monomer to CTA.

The synthesis of block copolymers is another important aspect of architectural control in the ROMP of this compound. In a living polymerization, the active catalytic center remains at the end of the polymer chain after the initial monomer has been consumed. The sequential addition of a different monomer to the reaction mixture allows for the growth of a second, distinct block, leading to the formation of a diblock copolymer. This process can be extended to create triblock or multiblock copolymers with well-defined block lengths.

Below is an interactive data table illustrating the expected relationship between the monomer-to-catalyst ratio and the resulting molecular weight and polydispersity for the ROMP of a cyclooctene derivative, based on established principles of living polymerization.

Table 1: Representative Data for Molecular Weight Control in ROMP of a Cyclooctene Derivative

| Entry | Monomer/Catalyst Ratio ([M]/[C]) | Number-Average Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |

|---|---|---|---|

| 1 | 50:1 | 10.5 | 1.12 |

| 2 | 100:1 | 21.2 | 1.15 |

| 3 | 200:1 | 42.8 | 1.18 |

Design and Application of Novel Ligands and Catalysts Incorporating Bromocyclooctene Scaffolds

The this compound molecule serves not only as a monomer but also as a versatile scaffold for the design and synthesis of novel ligands for organometallic catalysis. The presence of both a reactive alkene and a carbon-bromine bond allows for a variety of chemical transformations to introduce coordinating functionalities.

The principle of using cyclooctene derivatives as ligands in transition metal catalysis has been established. For example, chiral trans-cyclooctenes have been successfully employed as asymmetric ligands in rhodium-catalyzed 1,4-additions, demonstrating that the cyclooctene framework can create an effective coordination sphere for asymmetric catalysis. chemistryviews.org This precedent suggests that functionalized cyclooctenes, such as those derived from this compound, are promising candidates for ligand development.

The bromine atom in this compound is a key functional handle for introducing common donor groups used in catalysis, such as phosphines and N-heterocyclic carbenes (NHCs).

Phosphine Ligands: One of the most common methods for the synthesis of phosphine ligands involves the reaction of a metal phosphide with an alkyl halide. beilstein-journals.orgnih.gov Thus, this compound could react with a lithium or sodium phosphide, such as lithium diphenylphosphide (LiPPh2), via a nucleophilic substitution reaction to yield a cyclooctenylphosphine ligand. The resulting ligand would feature a phosphine donor group attached to the C8 ring, with the cyclooctene double bond potentially available for further coordination or chemical modification.

N-Heterocyclic Carbene (NHC) Ligands: The synthesis of NHC ligands from this compound would likely involve a multi-step process. scripps.eduwiley-vch.deisca.me For instance, the bromine could be displaced by an amine, such as imidazole or a substituted derivative. The resulting N-cyclooctenylimidazole could then be quaternized by reaction with an alkyl halide to form an imidazolium salt. Subsequent deprotonation of this salt would yield the free N-heterocyclic carbene, which can be a strong σ-donating ligand for a wide range of transition metals.

Once synthesized, these novel ligands incorporating the bromocyclooctene scaffold can be complexed with various transition metals (e.g., palladium, rhodium, ruthenium, iridium, gold) to generate new catalysts. The properties of these catalysts would be influenced by the unique steric and electronic environment provided by the cyclooctene backbone. The flexibility and conformation of the eight-membered ring could play a significant role in determining the catalytic activity and selectivity.

Potential applications for such novel catalysts are broad and could include:

Cross-coupling reactions: Palladium complexes of cyclooctenyl-derived phosphine or NHC ligands could be investigated as catalysts for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Asymmetric catalysis: Chiral versions of these ligands could be developed, for instance, by starting with an enantiomerically pure precursor or by resolving a racemic mixture of the final ligand. These chiral ligands could be used in asymmetric hydrogenation, hydrosilylation, or other enantioselective transformations.

Olefin metathesis: Ruthenium complexes bearing these new ligands could be explored as catalysts for ring-opening metathesis polymerization (ROMP), ring-closing metathesis (RCM), and cross-metathesis (CM), potentially offering different activities or selectivities compared to existing catalysts.

The design and application of such novel ligands and catalysts derived from this compound represent a promising area for future research in organometallic chemistry and homogeneous catalysis.

Strategic Functionalization of 5 Bromocyclooct 1 Ene

Derivatization at the Bromine-Substituted Carbon

The carbon-bromine bond is the most polarized and reactive site for nucleophilic attack in the molecule. This allows for a wide range of transformations, primarily through nucleophilic substitution or the formation of highly reactive organometallic intermediates.

Nucleophilic Displacement for Diverse Functional Group Introduction

The secondary bromine atom in 5-Bromocyclooct-1-ene can be displaced by a variety of nucleophiles to introduce new functional groups. These reactions typically proceed via an SN2 mechanism, leading to inversion of stereochemistry at the carbon center, although SN1 pathways can compete under certain conditions. This approach is fundamental for installing functionalities such as amines, azides, ethers, and thioethers. For example, reaction with sodium azide (B81097) provides a route to 5-azidocyclooct-1-ene, a precursor for "click" chemistry applications or reduction to the corresponding amine.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product | Functional Group Introduced |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | 5-Azidocyclooct-1-ene | Azide (-N₃) |

| Cyanide | Sodium Cyanide (NaCN) | Cyclooct-4-ene-1-carbonitrile | Nitrile (-CN) |

| Hydroxide | Sodium Hydroxide (NaOH) | Cyclooct-4-en-1-ol | Alcohol (-OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-Methoxycyclooct-1-ene | Ether (-OCH₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)cyclooct-1-ene | Thioether (-SPh) |

| Amine | Ammonia (NH₃) | Cyclooct-4-en-1-amine | Amine (-NH₂) |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

Treatment of this compound with reactive metals like magnesium or lithium results in the formation of powerful carbon-based nucleophiles. These organometallic reagents are pivotal in synthetic chemistry for their ability to form new carbon-carbon bonds.

Grignard Reagent Formation: The reaction of this compound with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (Cyclooct-4-en-1-yl)magnesium bromide. youtube.com This reagent is a strong base and a potent nucleophile, readily reacting with electrophiles like aldehydes, ketones, esters, and carbon dioxide to create a wide array of secondary and tertiary alcohols, ketones, and carboxylic acids, respectively. youtube.com

Organolithium Reagent Formation: Similarly, reacting this compound with two equivalents of lithium metal in a suitable solvent like pentane (B18724) or hexane (B92381) produces the organolithium species, (Cyclooct-4-en-1-yl)lithium. sigmaaldrich.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts, making them highly effective for reactions with less reactive electrophiles and for use in deprotonation reactions. wikipedia.org

Functionalization at the Olefinic Moiety

The carbon-carbon double bond in this compound serves as a site for a variety of addition reactions, allowing for modification of the molecule's backbone while potentially retaining the bromine atom for subsequent transformations.

Selective Olefin Functionalization via Addition Reactions

The electron-rich π-bond of the alkene is susceptible to attack by electrophiles, leading to addition products. libretexts.org The selectivity of these reactions is crucial to avoid unwanted side reactions at the bromine-substituted carbon.

Epoxidation: The double bond can be selectively converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Studies on cyclooctene (B146475) have shown that reagents such as sodium perborate (B1237305) in acetic acid can also be effective for this transformation, yielding 1,2-epoxycyclooctane derivatives. acgpubs.orgresearchgate.net The resulting epoxide is a versatile intermediate for further reactions, including acid- or base-catalyzed ring-opening to form diols or amino alcohols.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄), producing a vicinal diol (a glycol) where both hydroxyl groups are on the same face of the ring. libretexts.orgalmerja.net Anti-dihydroxylation can be accomplished in a two-step process involving epoxidation followed by acid-catalyzed hydrolysis. libretexts.org

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds readily to give the corresponding 1,2-dihalo-5-bromocyclooctane. youtube.com This reaction typically results in anti-addition of the two halogen atoms. libretexts.org

Table 2: Representative Addition Reactions at the Olefin

| Reaction Type | Reagent(s) | Product | Key Features |

|---|---|---|---|

| Epoxidation | m-CPBA | 5-Bromo-1,2-epoxycyclooctane | Forms a three-membered ether ring |

| Syn-Dihydroxylation | 1. OsO₄ (catalytic) 2. NMO | 5-Bromocyclooctane-1,2-diol | Adds two -OH groups to the same face |

| Hydrohalogenation | HBr | 1,5-Dibromocyclooctane | Follows Markovnikov's rule scienceready.com.auyoutube.com |

| Hydrogenation | H₂, Pd/C | Bromocyclooctane | Reduces double bond to a single bond |

Introduction of Chemical Probes and Tags

The olefinic moiety is an excellent handle for introducing specialized chemical entities, such as fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. One of the most efficient methods for this is the thiol-ene "click" chemistry reaction. This reaction involves the radical-mediated addition of a thiol to the alkene, which is known to be a high-yielding and stereoselective process. wikipedia.org Research on polycyclooctene (PCOE) has demonstrated that thiol-ene reactions proceed under mild conditions, are well-controlled by stoichiometry, and result in the formation of a stable thioether linkage. nih.govacs.orgnsf.govacs.org By using a thiol that contains a desired tag (e.g., a fluorescent dye with a thiol linker), the tag can be covalently attached to the cyclooctene ring. acs.org

Remote Functionalization Methodologies

Accessing C-H bonds at positions remote from the existing functional groups presents a significant synthetic challenge but offers a powerful strategy for creating complex molecular architectures. For this compound, this would involve activating C-H bonds at positions C3, C4, C6, C7, or C8.

One prominent strategy involves transition-metal-catalyzed "chain-walking" or alkene isomerization. researchgate.net In this process, a metal hydride catalyst (often based on palladium, nickel, or cobalt) reversibly adds and eliminates across the double bond, effectively "walking" the position of the alkene around the ring. nih.gov This isomerization process can be coupled with a functionalization reaction, such as hydroboration or hydrosilylation, allowing a functional group to be installed at a position far from the original double bond. nih.gov

Another approach is directed C-H activation, where a directing group coordinates to a metal catalyst and delivers it to a specific, often sterically accessible, remote C-H bond. While this compound lacks an intrinsic directing group, it could be derivatized (for example, by converting the bromine to a carboxylic acid) to install one. Recent studies have shown that specialized ligands can enable the palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids, including cyclooctane (B165968) systems, overcoming the strain typically associated with forming the bicyclic palladacycle intermediates. nih.govsubstack.com These advanced methods provide a pathway to functionalize otherwise inert positions on the carbocyclic scaffold.

Computational and Theoretical Investigations of 5 Bromocyclooct 1 Ene Reactivity

Quantum Chemical Studies for Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. For 5-bromocyclooct-1-ene, these methods would provide a deep dive into its electronic landscape.

Density Functional Theory (DFT) Calculations

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance for Reactivity |

|---|---|---|

| C=C Bond Length | ~1.34 Å | Indicates the strength and reactivity of the double bond. |

| C-Br Bond Length | ~1.95 Å | A longer bond may suggest easier dissociation. |

| Dipole Moment | > 0 D | The presence of a dipole moment indicates polar regions in the molecule, influencing its interaction with other polar molecules. |

Note: The values in this table are illustrative and not based on actual published research for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule will interact with other reactants.

For this compound, the HOMO would likely be associated with the π-system of the double bond, making it the primary site for electrophilic attack. The LUMO, conversely, would be the orbital that accepts electrons from a nucleophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Hypothetical Energy (eV) | Primary Atomic Contribution | Implication for Reactivity |

|---|---|---|---|

| HOMO | -9.5 | C1, C2 (π-orbital) | Susceptible to attack by electrophiles. |

| LUMO | +1.2 | C5, Br (σ*-orbital) | Site for nucleophilic attack, potentially leading to substitution. |

Note: The values in this table are illustrative and not based on actual published research for this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides invaluable tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the structures of transient species.

Transition State Theory (TST) and Kinetic Modeling

Transition State Theory (TST) is used to calculate the rate of a chemical reaction by examining the properties of the transition state—the highest energy point along the reaction coordinate. For reactions involving this compound, such as addition to the double bond or substitution at the bromine-bearing carbon, TST would be used to locate the transition state structures and calculate the activation energies. This information is critical for predicting reaction rates and understanding the factors that control them. Kinetic modeling based on these calculations could then be used to simulate the reaction under various conditions.

Nonstatistical Reactivity and Dynamic Effects

In some reactions, the distribution of products cannot be explained by TST alone. This is where the study of nonstatistical reactivity and dynamic effects becomes important. These effects arise when the reacting system does not have enough time to fully explore the potential energy surface before proceeding to products. While there is no specific literature on such effects for this compound, they are often considered in reactions involving complex potential energy surfaces with multiple possible pathways.

Predictive Modeling for Reactivity and Selectivity in Organic Transformations

Computational models can be developed to predict the outcome of chemical reactions, including both reactivity (how fast the reaction proceeds) and selectivity (which product is preferentially formed). For this compound, predictive models could be used to forecast its behavior in various organic transformations. For example, in an addition reaction to the double bond, computational models could predict whether a reagent would add to the top or bottom face of the cyclooctene (B146475) ring (diastereoselectivity). Similarly, in reactions where multiple products are possible, these models could predict the major product based on the calculated activation energies for the different pathways.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Conformational Dynamics and Ring Flipping Energetics of this compound

The conformational space of (Z)-cyclooctene has been explored computationally, revealing the existence of four key, non-equivalent conformations. units.it These conformers are chiral and can interconvert through a process of ring-inversion, leading to a total of 16 possible conformers. units.it The relative energies of these conformations are determined by a combination of ring strain, torsional strain, and transannular interactions.

The introduction of a bromine atom at the 5-position of the cyclooctene ring is expected to significantly influence the relative stabilities of these conformations. The bulky bromine atom will introduce steric interactions that can destabilize certain conformers while potentially stabilizing others through favorable dipole-dipole or other non-covalent interactions. The preference for the bromine substituent to occupy a pseudo-equatorial or pseudo-axial position will be a key determinant of the most stable conformation.

In a related study on 2-halocyclooctanones, it was found that for chlorine, bromine, and iodine derivatives, the conformer with the halogen in a pseudo-equatorial position is generally preferred in the gas phase and in solvents of low polarity. nih.gov This preference is attributed to the minimization of steric repulsion. Conversely, for the smaller fluorine atom, the pseudo-axial conformation was found to be the most stable in a vacuum. nih.gov This suggests that for this compound, the conformations where the bromine atom occupies a less sterically hindered, pseudo-equatorial-like position are likely to be lower in energy.